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molecular formula C12H17N3O2 B8375828 6-[(Cyclopropylmethyl)(propyl)amino]pyrimidine-4-carboxylic acid

6-[(Cyclopropylmethyl)(propyl)amino]pyrimidine-4-carboxylic acid

Cat. No. B8375828
M. Wt: 235.28 g/mol
InChI Key: SVCUSNWJHMXQNO-UHFFFAOYSA-N
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Patent
US09150519B2

Procedure details

A solution of methyl 6-[(cyclopropylmethyl)(propyl)amino]pyrimidine-4-carboxylate (5.10 g; 20.5 mmol) in THF/EtOH/H2O (3/2/1, total volume 400 mL) was treated with an aqueous solution (1N) LiOH (60 mL; 60 mmol). The reaction mixture was stirred at room temperature for 1 h. The solvents were concentrated under vacuum and then water (200 mL) was added. The aqueous layer was washed with DCM then acidified to pH 5 by addition of 1N HCl solution (60 mL). The aqueous layer was extracted with DCM (3 times) and the combined organic layers were dried over MgSO4, filtered and concentrated under vacuum to give the title compound as a yellow solid (3.71 g, 77.1%).
Name
methyl 6-[(cyclopropylmethyl)(propyl)amino]pyrimidine-4-carboxylate
Quantity
5.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
THF EtOH H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
77.1%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][N:5]([CH2:16][CH2:17][CH3:18])[C:6]2[N:11]=[CH:10][N:9]=[C:8]([C:12]([O:14]C)=[O:13])[CH:7]=2)[CH2:3][CH2:2]1.[Li+].[OH-]>C1COCC1.CCO.O>[CH:1]1([CH2:4][N:5]([CH2:16][CH2:17][CH3:18])[C:6]2[N:11]=[CH:10][N:9]=[C:8]([C:12]([OH:14])=[O:13])[CH:7]=2)[CH2:2][CH2:3]1 |f:1.2,3.4.5|

Inputs

Step One
Name
methyl 6-[(cyclopropylmethyl)(propyl)amino]pyrimidine-4-carboxylate
Quantity
5.1 g
Type
reactant
Smiles
C1(CC1)CN(C1=CC(=NC=N1)C(=O)OC)CCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
THF EtOH H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CCO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvents were concentrated under vacuum
ADDITION
Type
ADDITION
Details
water (200 mL) was added
WASH
Type
WASH
Details
The aqueous layer was washed with DCM
ADDITION
Type
ADDITION
Details
then acidified to pH 5 by addition of 1N HCl solution (60 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)CN(C1=CC(=NC=N1)C(=O)O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.71 g
YIELD: PERCENTYIELD 77.1%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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